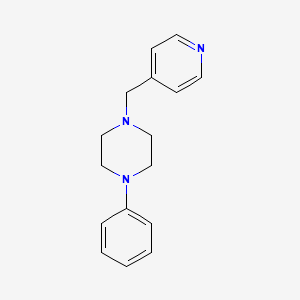

1-Phenyl-4-(4-pyridinylmethyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3 |

|---|---|

Molecular Weight |

253.349 |

IUPAC Name |

1-phenyl-4-(pyridin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C16H19N3/c1-2-4-16(5-3-1)19-12-10-18(11-13-19)14-15-6-8-17-9-7-15/h1-9H,10-14H2 |

InChI Key |

PLSWPVLLGANWCK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=NC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Significance of Piperazine Derivatives in Chemical and Biological Research

The piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in the field of medicinal chemistry. Its prevalence in a vast number of biologically active compounds stems from its unique structural and physicochemical properties. The versatility of the piperazine ring allows for extensive chemical modifications at its two nitrogen atoms, enabling the creation of large libraries of derivatives with diverse pharmacological profiles.

The two nitrogen atoms within the piperazine ring are key to its utility. They can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This characteristic often enhances the aqueous solubility and oral bioavailability of drug candidates, which are crucial pharmacokinetic properties.

The structural rigidity of the piperazine ring, combined with its capacity for substitution, has led to the development of numerous successful drugs across various therapeutic areas. Research has extensively documented the broad spectrum of biological activities exhibited by piperazine derivatives. These activities are summarized in the table below.

Table 1: Documented Biological Activities of Piperazine Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of pathogens, including bacteria and fungi. |

| Anticancer | Shows potential in inhibiting the growth of various cancer cell lines. |

| Central Nervous System (CNS) Effects | Includes anxiolytic (anti-anxiety), antidepressant, and antipsychotic properties. nih.gov |

| Anthelmintic | Used to treat parasitic worm infections. |

| Anti-inflammatory | Demonstrates the ability to reduce inflammation. biomedpharmajournal.org |

| Acaricidal | Exhibits activity against mites and ticks. nih.gov |

Overview of 1 Phenyl 4 4 Pyridinylmethyl Piperazine As a Research Scaffold

Foundational Synthetic Routes to the Piperazine (B1678402) Core

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its synthesis is a fundamental step in the preparation of a vast array of pharmaceutical agents. nist.gov One of the most common and high-yielding methods for forming the piperazine ring involves the cyclization of bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures. nih.gov This method is valued for its efficiency and straightforward operation. nih.gov

Another classical approach involves the dimerization of amino acids to form diketopiperazines, which are then subsequently reduced to yield 2,5-disubstituted piperazines. nih.gov This strategy provides a direct route to symmetrically substituted piperazine rings.

Furthermore, the piperazine ring can be constructed from suitable anilines and diethanolamine (B148213) or bis-(2-haloethyl)amine. chemicalbook.com These foundational routes provide access to the basic piperazine skeleton, which can then be further modified to produce a wide range of derivatives.

Advanced Synthetic Strategies for N-Substituted Piperazines

The functionalization of the nitrogen atoms of the piperazine ring is crucial for developing diverse analogs. Most synthetic methods for N-aryl-N′-substituted piperazines involve the initial preparation of an N-arylpiperazine, followed by subsequent alkylation at the N' position. nih.gov

A common method for the synthesis of N-alkylpiperazines is through the nucleophilic substitution of alkyl halides or sulfonates. chemicalbook.com For instance, the synthesis of various N-alkylpiperazine derivatives has been achieved through the reaction of 1-phenylpiperazine with different alkyl halides. Reductive amination and the reduction of carboxyamides are also important methods for creating N-alkyl analogs. chemicalbook.com

Palladium-Catalyzed Amidation and Cyclization Reactions

Palladium-catalyzed reactions have become a cornerstone in the synthesis of N-substituted piperazines, offering high efficiency and broad substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a primary method for the synthesis of N-arylpiperazines from aryl halides and piperazine. chemicalbook.com This reaction is highly effective for a wide variety of N-(hetero)aryl halides and can be performed with unprotected piperazine, often achieving high turnover numbers. chemicalbook.com Catalyst systems such as Pd/P(t-Bu)3 have demonstrated very high activity and selectivity in this transformation. chemicalbook.com

Palladium catalysis is also employed in intramolecular cyclization reactions to form the piperazine ring itself. For example, a strategy for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines utilizes a Pd-catalyzed carboamination reaction between an aryl or alkenyl halide and a substituted ethylenediamine (B42938) derivative. nih.gov This method allows for the modular construction of piperazines with various substituents. nih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the amine to form a Pd(II) amido complex, which then undergoes intramolecular migratory insertion to form the piperazine ring. nih.gov

A novel palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular synthesis of highly substituted piperazines and related heterocycles. nih.govsynzeal.com This reaction proceeds under mild conditions with high regio- and stereochemical control, tolerating a wide range of functional groups on both the nucleophile and the propargyl carbonate. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Pd/P(t-Bu)3 | Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides, Piperazine | High activity and selectivity, tolerates unprotected piperazine. | chemicalbook.com |

| Pd2(dba)3 / P(2-furyl)3 | Intramolecular Carboamination | Aryl/Alkenyl Halides, Ethylenediamine derivatives | Stereoselective synthesis of cis-2,6-disubstituted piperazines. | nih.gov |

| Pd2(dba)3·CHCl3 / DPEphos | Decarboxylative Cyclization | Propargyl Carbonates, Diamines | Modular synthesis of highly substituted piperazines under mild conditions. | nih.govsynzeal.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. youtube.comlibretexts.org This technique has been successfully applied to the synthesis of N-substituted piperazines.

A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines has been developed. masterorganicchemistry.com This method involves the reaction of substituted anilines with 2,2'-(4-nitrophenylsulfonylazanediyl)bis(ethane-2,1-diyl) bis(4-nitrobenzenesulfonate) under microwave irradiation in acetonitrile, followed by deprotection. masterorganicchemistry.com

Microwave irradiation has also been utilized to simplify and accelerate the synthesis of monosubstituted piperazine derivatives, replacing the need for long reflux times under conventional heating. youtube.com Furthermore, microwave-assisted synthesis has been employed in the preparation of various piperazine-containing heterocyclic derivatives, such as those incorporating 1,2,4-triazole (B32235) rings, significantly reducing reaction times from hours to minutes. libretexts.orgwikipedia.org

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | Significant | libretexts.org |

| Synthesis of monosubstituted piperazines | Several hours (reflux) | Minutes | Often higher yields | youtube.com |

| Synthesis of sterically hindered N-arylpiperazines | Not specified | Shorter reaction times | Practical and wide-ranging | masterorganicchemistry.com |

Asymmetric Synthesis Approaches for Chiral Piperazines

The synthesis of enantiomerically pure chiral piperazines is of great importance, as the stereochemistry of a drug molecule can significantly impact its pharmacological activity. libretexts.orgchemicalbook.com Several asymmetric synthesis strategies have been developed to access these valuable building blocks. libretexts.org

One approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(-)-phenylglycinol as a chiral auxiliary. chemicalbook.com Another strategy is the resolution of racemic mixtures, which has been used in the synthesis of pharmaceuticals like Baloxavir marboxil, where a chiral acid is used to resolve a racemic piperazine fragment. nih.gov

The chiral pool approach, which utilizes readily available chiral starting materials, is also a common strategy. L-proline, for instance, has been used as a starting material for the synthesis of homochiral bicyclic piperazines. chemicalbook.com

More advanced methods involve catalytic asymmetric hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation of pyrazinium salts has been shown to be a facile method for the synthesis of chiral piperazines with good to excellent enantioselectivity. lobachemie.com This highlights the power of transition metal catalysis in accessing enantiomerically enriched piperazine derivatives. lobachemie.com

| Asymmetric Strategy | Description | Example | Reference |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Synthesis of (R)-(+)-2-methylpiperazine using (R)-(-)-phenylglycinol. | chemicalbook.com |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Use of a chiral acid to resolve a racemic piperazine intermediate in the synthesis of Baloxavir marboxil. | nih.gov |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral compounds as starting materials. | Synthesis of homochiral bicyclic piperazines from L-proline. | chemicalbook.com |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively add hydrogen across a double bond. | Iridium-catalyzed asymmetric hydrogenation of pyrazinium salts to produce chiral piperazines. | lobachemie.com |

Derivatization and Functionalization of the this compound Scaffold

Further modification of the this compound scaffold allows for the fine-tuning of its properties and the exploration of structure-activity relationships.

Substitution on the Phenyl Moiety

Substitution on the phenyl ring of 1-phenylpiperazine is a key strategy for creating analogs with diverse properties. The nature of the substituent on the phenyl ring can significantly influence the biological activity of the resulting compound.

The most common approach to obtaining substituted phenylpiperazines is to start the synthesis with an already substituted aniline (B41778). nih.gov For example, a wide range of substituted 1-phenylpiperazine derivatives have been synthesized by reacting various substituted anilines with bis(2-chloroethyl)amine hydrochloride. nih.gov

Direct electrophilic aromatic substitution on the 1-phenylpiperazine ring is also possible, although it can be complicated by the directing effects of the piperazine substituent and the potential for reaction at the nitrogen atoms. The piperazine group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom attached to the ring, which can be donated into the aromatic system. However, under acidic conditions, such as those used in many electrophilic substitution reactions (e.g., nitration, sulfonation, Friedel-Crafts), the nitrogen atoms of the piperazine ring can be protonated, which would strongly deactivate the ring towards electrophilic attack. libretexts.org

Despite these challenges, some examples of electrophilic substitution on phenylpiperazine derivatives have been reported. For instance, in the synthesis of certain acaricidal compounds, an acetyl-protected aniline was used to direct an electrophilic chlorosulfonation reaction to a specific position on the phenyl ring before the formation of the piperazine ring. nih.gov This highlights the importance of protecting groups in controlling the regioselectivity of such reactions.

Nitrosation of 1-phenylpiperazine to form 1-nitroso-4-phenylpiperazine (B116761) has also been documented, indicating that the nitrogen of the piperazine ring can be a site of reaction. synzeal.com

| Reaction Type | Reagents | Comments | Reference |

| Synthesis from substituted anilines | Substituted aniline, bis(2-chloroethyl)amine hydrochloride | Most common and versatile method for introducing substituents on the phenyl ring. | nih.gov |

| Electrophilic Aromatic Substitution | e.g., HNO3/H2SO4 (Nitration), SO3/H2SO4 (Sulfonation) | Challenging due to potential protonation and deactivation of the ring. Directing effects of the piperazine group are ortho, para. | libretexts.org |

| Nitrosation | Nitrosating agent | Reaction occurs at the piperazine nitrogen. | synzeal.com |

Modifications of the Pyridinylmethyl Group

The exploration of structure-activity relationships often necessitates the synthesis of analogs with modifications to the pyridinylmethyl moiety. These modifications can include the introduction of various substituents onto the pyridine ring. The synthetic strategies to achieve these modifications generally rely on the use of appropriately substituted starting materials.

For instance, to introduce substituents at various positions on the pyridine ring, a substituted 4-(chloromethyl)pyridine (B78701) derivative can be used in the N-alkylation reaction with 1-phenylpiperazine. The synthesis of these substituted pyridinylmethyl halides can be accomplished through various standard organic transformations, such as the chlorination of the corresponding hydroxymethylpyridines.

Another approach involves the modification of a pre-formed this compound molecule, although this can be more challenging due to potential side reactions on the other aromatic rings or the piperazine core. However, for certain transformations, such as the introduction of a nitro group followed by reduction to an amine, this can be a viable strategy. The resulting amino-substituted pyridine ring can then serve as a handle for further functionalization.

| Starting Material (Substituted Pyridine) | Reagent | Product (Analog of this compound) |

| 2-Chloro-4-(chloromethyl)pyridine | 1-Phenylpiperazine | 1-Phenyl-4-((2-chloropyridin-4-yl)methyl)piperazine |

| 4-(Chloromethyl)-2-methylpyridine | 1-Phenylpiperazine | 1-Phenyl-4-((2-methylpyridin-4-yl)methyl)piperazine |

| 3-Fluoro-4-(chloromethyl)pyridine | 1-Phenylpiperazine | 1-Phenyl-4-((3-fluoropyridin-4-yl)methyl)piperazine |

Introduction of Diverse Chemical Linkers and Functional Groups

One common strategy is to replace the simple methylene (B1212753) linker with a longer alkyl chain. This can be achieved by using a haloalkylpyridine with a longer chain, such as 4-(2-chloroethyl)pyridine, in the alkylation of 1-phenylpiperazine. This extension of the linker can influence the compound's ability to span larger distances within a receptor binding pocket.

More complex linkers containing heteroatoms can also be incorporated. For example, amide or ester functionalities can be introduced to create more rigid or polar linkers. The synthesis of these analogs would typically involve a multi-step sequence. For instance, one could start with the N-acylation of 1-phenylpiperazine with a bifunctional linker containing a carboxylic acid and a leaving group, followed by coupling with a suitable aminomethylpyridine or hydroxymethylpyridine derivative. Research has shown the use of linkers like the valine-citrulline-p-aminobenzoyl fragment in other contexts, which could be adapted here. researchgate.net

Furthermore, the introduction of functional groups directly onto the linker itself can provide handles for further chemical modification or for specific interactions with biological targets. For example, a hydroxyl group can be introduced by using an epoxide-containing pyridine derivative to open the epoxide ring with 1-phenylpiperazine. This introduces both a longer linker and a polar hydroxyl group. The synthesis of phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives has demonstrated the use of a hydroxypropyl linker. nih.gov

The development of novel maleimide (B117702) linkers based on a piperazine motif also presents an interesting avenue for creating derivatives with specific functionalities, for instance, for conjugation to other molecules. researchgate.net These linkers can be designed to have varying degrees of aqueous solubility and reactivity.

| Linker Type | Synthetic Approach | Example Starting Materials |

| Extended Alkyl Chain | N-alkylation with haloalkylpyridine | 1-Phenylpiperazine, 4-(3-bromopropyl)pyridine |

| Amide Linker | Acylation followed by amide coupling | 1-Phenylpiperazine, 4-(aminomethyl)pyridine, Chloroacetyl chloride |

| Hydroxypropyl Linker | Epoxide ring-opening | 1-Phenylpiperazine, 4-(oxiran-2-ylmethyl)pyridine |

| Carbamate Linker | Reaction with a chloroformate | 1-Phenylpiperazine, 4-Pyridinylmethyl chloroformate |

Preclinical Pharmacological and Biological Investigations of 1 Phenyl 4 4 Pyridinylmethyl Piperazine Derivatives

Neuropharmacological Profiling and Receptor Interactions

The therapeutic potential of 1-phenyl-4-(4-pyridinylmethyl)piperazine derivatives is largely attributed to their ability to modulate multiple neurotransmitter receptor systems. This multi-target engagement is a sought-after characteristic in the development of modern psychopharmacological agents, aiming for enhanced efficacy and improved side-effect profiles compared to more selective drugs. The following sections detail the specific receptor interactions and the resulting neuropharmacological effects observed in preclinical studies.

Derivatives of 1-phenylpiperazine (B188723) have demonstrated significant affinity for various serotonin (B10506) (5-HT) receptor subtypes, which are crucial targets for antidepressant, anxiolytic, and antipsychotic medications.

Research has shown that certain 1-aryl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines exhibit high affinity for the 5-HT1A receptor. For instance, a derivative with a three-membered alkyl chain linked to a 5-methoxytetralin-1-yl ring displayed a remarkably low IC50 value of 0.50 nM for the 5-HT1A receptor, alongside high selectivity over other receptors like 5-HT2A, dopamine (B1211576) D1 and D2, and adrenergic α1 and α2 receptors. nih.gov Similarly, other studies on 1-aryl-4-[(1-tetralin)alkyl]piperazines have reported low IC50 values (around 0.3 nM) for the 5-HT1A receptor, particularly for derivatives with 2-methoxy-phenyl, 2-pyridyl, or unsubstituted phenyl N-piperazine moieties. nih.gov

The anxiolytic-like and antidepressant-like activities of some phenylpiperazine derivatives are thought to be mediated, at least in part, by the serotonergic system. nih.govresearchgate.net For example, the effects of the derivative LQFM192 were blocked by pretreatment with WAY-100635, a selective 5-HT1A receptor antagonist, and by p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis. nih.govresearchgate.net This suggests a direct involvement of serotonergic pathways in the mechanism of action of these compounds. nih.govresearchgate.net

Furthermore, some derivatives have been evaluated for their interaction with 5-HT2 receptors, which is considered a key component for atypical antipsychotic activity. nih.gov The ratio of dopamine D2 to 5-HT1A receptor activity is often considered an important determinant of the efficacy of antipsychotic drugs. nih.gov

Table 1: Serotonergic Receptor Binding Affinities of Selected 1-Phenylpiperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 1-Phenylpiperazine with 5-methoxytetralin-1-yl ring | 5-HT1A | 0.50 nM (IC50) | nih.gov |

| 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives | 5-HT1A | ~0.3 nM (IC50) | nih.gov |

| BMY 14802 (BMS 181100) | 5-HT1A | Modest to weak affinity | nih.gov |

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is a primary target for antipsychotic medications. Several 1-phenylpiperazine derivatives have been investigated for their ability to modulate these receptors.

A series of N-phenylpiperazine benzamide (B126) analogs have been shown to bind selectively to the D3 receptor with high affinity, exhibiting substantial selectivity over the D2 receptor. nih.gov This selectivity is attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site of the D3 receptor, while the benzamide portion interacts with a unique secondary binding site. nih.gov For example, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines displayed D3 receptor binding affinities in the low nanomolar range (Ki = 1.4–43 nM) with up to 1831-fold selectivity over D2 receptors. nih.gov

The modulation of D3 receptors by phenylpiperazine derivatives has been linked to potential therapeutic effects in conditions such as cocaine dependence. nih.gov Certain derivatives with high D3 receptor selectivity have been shown to modulate cocaine self-administration in animal models. nih.gov

It is noteworthy that some phenylpiperazine derivatives with potential antipsychotic properties are essentially inactive at D2 receptors. nih.gov This is a significant finding, as D2 receptor antagonism is associated with extrapyramidal side effects, a major drawback of many traditional antipsychotic drugs. nih.govnih.gov The atypical antipsychotic profile of some of these compounds may stem from their combined actions on serotonergic and other receptor systems, rather than direct D2 antagonism. nih.govnih.gov

Table 2: Dopaminergic Receptor Binding Affinities of Selected 1-Phenylpiperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki) | D3 vs. D2 Selectivity | Reference |

|---|---|---|---|---|

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM | 67–1831-fold | nih.gov |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | D3 | 2.5–31 nM | 73–1390-fold | nih.gov |

| BMY 14802 (BMS 181100) | D2 | Essentially inactive | N/A | nih.gov |

Emerging evidence suggests that the neuropharmacological effects of some 1-phenylpiperazine derivatives may also involve the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Specifically, the anxiolytic-like activity of the derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) has been shown to be mediated by the benzodiazepine (B76468) site of the GABAA receptor. nih.govresearchgate.net In preclinical studies, the anxiolytic effects of LQFM192 were blocked by pretreatment with flumazenil, a benzodiazepine site antagonist. nih.govresearchgate.net This finding indicates that the compound may allosterically modulate GABAA receptors to produce its anxiolytic effects, a mechanism shared by benzodiazepine drugs.

This interaction with the GABAergic system, in addition to serotonergic modulation, highlights the multi-target profile of these derivatives and may contribute to their potential as anxiolytic agents with a novel mechanism of action.

Consistent with their interactions with serotonergic and GABAergic systems, several 1-phenylpiperazine derivatives have demonstrated anxiolytic-like and antidepressant-like effects in various animal models.

The compound LQFM192, for example, exhibited anxiolytic-like activity in the elevated plus-maze test and antidepressant-like effects in the forced swimming test in mice. nih.govresearchgate.net These behavioral effects were observed at doses that did not induce significant changes in locomotor activity, suggesting a specific action on anxiety and depression-related behaviors. nih.govnih.gov The involvement of the serotonergic system in these effects was confirmed by the blockade of the antidepressant-like activity by a 5-HT1A receptor antagonist. nih.gov

Another derivative, 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005), and its hydroxylated metabolite also showed anxiolytic- and antidepressant-like properties in mice. nih.gov These findings further support the potential of this chemical class in the development of new treatments for anxiety and depressive disorders.

The unique receptor binding profile of certain this compound derivatives, characterized by high affinity for 5-HT1A and sigma receptors and low affinity for D2 receptors, has prompted their evaluation as potential atypical antipsychotic agents. nih.govnih.gov

One such derivative, BMY 14802 (also known as BMS 181100), has been extensively studied. nih.gov In animal models, it was effective in inhibiting conditioned avoidance responding and apomorphine-induced stereotypy, which are predictive of antipsychotic efficacy. nih.gov Crucially, BMY 14802 did not induce catalepsy, a preclinical indicator of extrapyramidal side effects, and could even reverse the cataleptic effects of other neuroleptic agents. nih.gov This suggests a low propensity for causing motor side effects, a significant advantage over typical antipsychotics. nih.govnih.gov

The antipsychotic potential of these compounds is thought to arise from their ability to modulate dopaminergic activity indirectly, possibly through their actions on serotonergic and sigma receptors, rather than direct D2 receptor blockade. nih.govnih.gov This "limbic-selective" action may contribute to their favorable side-effect profile observed in preclinical studies. nih.gov

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are intracellular proteins that have been implicated in a wide range of cellular functions and are considered promising targets for the treatment of neuropsychiatric and neurodegenerative diseases. nih.govnih.gov Many 1-phenylpiperazine derivatives have been found to bind to sigma receptors with high affinity. nih.govrsc.org

For instance, a series of 1-phenylpiperazines were developed that bind to sigma receptors with high affinity (Ki = 1-10 nM) and exhibit low affinity for dopamine and phencyclidine receptors. nih.gov These compounds were designed to mimic the 2-phenylaminoethane moiety, a known sigma receptor pharmacophore. nih.gov Another study reported the discovery of a piperazine-based compound with a high affinity for the sigma-1 receptor (Ki value of 3.2 nM), acting as an agonist at this site. nih.gov

Some derivatives show selectivity for one sigma receptor subtype over the other. For example, 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine displayed a 17-fold preference for the sigma-2 receptor over the sigma-1 receptor. researchgate.net The potent sigma receptor ligand activity of compounds like BMY 14802 (IC50 = 112 nM for sigma sites) is believed to contribute to its potential atypical antipsychotic profile. nih.gov

Table 3: Sigma Receptor Binding Affinities of Selected 1-Phenylpiperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki/IC50) | Reference |

|---|---|---|---|

| 1-Phenylpiperazine derivatives | Sigma | 1-10 nM (Ki) | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 | 3.2 nM (Ki) | nih.gov |

| BMY 14802 (BMS 181100) | Sigma | 112 nM (IC50) | nih.gov |

| 1-(3-Phenylpropyl)-4-(2-pyridyl)piperazine | Sigma-2 | 17-fold selectivity over Sigma-1 | researchgate.net |

Nicotinic Acetylcholine (B1216132) Receptor Agonism

Derivatives of this compound are being investigated for their potential interaction with nicotinic acetylcholine receptors (nAChRs). While direct studies on this compound itself are limited in the public domain, the broader class of piperazine-containing compounds has shown affinity for these receptors. For instance, certain small-molecule compounds with a piperazine-like structure have been identified as high-affinity and selective ligands for the α3β4 nAChR. researchgate.net Two such compounds, AT-1001 and AT-1012, demonstrate nanomolar potency for the α3β4 nAChR and exhibit significant selectivity over other subtypes like α4β2 nAChRs. researchgate.net These derivatives act as low-efficacy partial agonists at the α3β4 nAChR. researchgate.net The exploration of piperazine (B1678402) derivatives as nAChR modulators underscores the potential for this chemical scaffold to influence cholinergic signaling, which is crucial in various physiological processes.

Anti-proliferative and Anticancer Research

The anti-proliferative and anticancer potential of this compound derivatives has been a significant area of preclinical research. These investigations have primarily focused on their cytotoxic effects against various cancer cell lines, the underlying mechanisms of cancer cell growth inhibition, and their ability to inhibit key enzymes involved in cancer progression.

In vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., breast cancer, pancreatic cancer)

Numerous studies have demonstrated the in vitro cytotoxic activity of piperazine derivatives against a range of cancer cell lines. Arylpiperazine derivatives, in particular, have shown promise as scaffolds for the development of novel anticancer agents. nih.gov

In the context of breast cancer , a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed significant cell growth inhibitory activity against several breast cancer cell lines, including MCF-7, BT20, T47D, and CAMA-1. researchgate.net Similarly, quinoxalinyl–piperazine derivatives have been identified as potent inhibitors of proliferation in various cancer cell lines, including those of the breast. nih.gov The cytotoxic effects of these compounds are often dose-dependent. nih.gov

With regard to pancreatic cancer , research has also highlighted the potential of piperazine derivatives. One study explored the activity of quinoxalinyl–piperazine derivatives and found them to inhibit the proliferation of pancreatic cancer cells. nih.gov Furthermore, the dopamine D1 receptor has been identified as a target in pancreatic cancer, and certain compounds have been shown to inhibit cancer stem cell frequency in PANC-1 and SW1990 pancreatic cancer cells. nih.gov A library of N-benzyl sulfonamides derived from an indole (B1671886) core, a distinct but related area of research, has also been screened for cytotoxicity against multiple pancreatic cancer cell lines, with some compounds displaying IC50 values of less than 1 μM. researchgate.net

Interactive Table: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Breast Cancer | MCF7, BT20, T47D, CAMA-1 | Significant cell growth inhibitory activity | researchgate.net |

| Quinoxalinyl–piperazine derivatives | Breast, Pancreatic | Various | Inhibition of proliferation | nih.gov |

| Arylpiperazine derivatives | Prostate Cancer | LNCaP | Strong cytotoxic activity (IC50 = 3.67 µM) | nih.gov |

| N-Benzyl Sulfonamides (Indole Core) | Pancreatic Cancer | Various | IC50 values <1 μM for some compounds | researchgate.net |

Mechanisms of Cancer Cell Growth Inhibition (e.g., induction of apoptosis, cell viability reduction)

The anticancer activity of piperazine derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, newly synthesized piperazine derivatives have been shown to induce apoptosis in cancer cells. nih.gov This process is a key mechanism for eliminating malignant cells without causing widespread inflammation.

Inhibition of Oncogenic Enzymes and Kinases (e.g., CDK1)

A promising strategy in cancer therapy is the inhibition of oncogenic enzymes and kinases that drive tumor growth. Cyclin-dependent kinases (CDKs) are a family of protein kinases that are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers. nih.gov

Recent research has identified novel piperazine-tethered phthalazines as selective inhibitors of CDK1. nih.gov This is particularly relevant for pancreatic ductal adenocarcinoma (PDAC), where CDK1 overexpression is correlated with tumor aggressiveness. nih.gov These phthalazine (B143731) derivatives have demonstrated promising anticancer activity with specific CDK1 inhibitory effects. nih.gov Western blot analysis confirmed the ability of these compounds to reduce CDK1 levels in MDA-PATC53 pancreatic cancer cells, leading to cell cycle arrest at the G2/M phase. nih.gov The piperazine scaffold is a key feature in many bioactive small molecules with anticancer activity, including the inhibition of various kinases such as CDKs. nih.gov

Antimicrobial and Antifungal Activity Studies

In addition to their anticancer properties, derivatives of this compound are also being investigated for their potential as antimicrobial and antifungal agents. The piperazine nucleus is a common structural motif in many compounds with a broad spectrum of antimicrobial activity.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Piperazine derivatives have demonstrated notable efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, a series of twenty-two novel piperazine derivatives were screened for their antimicrobial activities against several pathogenic bacteria. nih.gov

Against Staphylococcus aureus , a common Gram-positive bacterium, several piperazine compounds showed very effective inhibition, including against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov In another study, a multifunctionalized piperazine polymer exhibited efficient antimicrobial activity against S. aureus, comparable to the standard drug ciprofloxacin. nih.gov The proposed mechanism of action involves an electrostatic interaction between the positively charged piperazine compound and the negatively charged bacterial cell wall, leading to cell lysis. nih.gov

Similarly, against Escherichia coli , a widely studied Gram-negative bacterium, piperazine derivatives have also shown potent activity. One piperazine polymer demonstrated significant antimicrobial activity against E. coli. nih.gov The mechanism in this case is thought to involve the piperazine targeting the cytoplasmic membrane of the bacteria, causing leakage of intracellular components and subsequent cell death. nih.gov

Interactive Table: Antimicrobial Activity of Piperazine Derivatives

| Derivative Class | Bacterial Strain(s) | Observed Effect | Reference(s) |

| Novel piperazine derivatives (RL-308, RL-327, RL-328) | Staphylococcus aureus, MRSA, Escherichia coli | Potent bactericidal activities | nih.gov |

| Multifunctionalized piperazine polymer | Staphylococcus aureus, Escherichia coli | Efficient antimicrobial activity, cell lysis | nih.gov |

| Biocompatible piperazine polymer (PE) | Staphylococcus aureus, Escherichia coli | Significant antimicrobial activity, leakage of intercellular components | nih.gov |

Activity Against Mycobacterial Species (e.g., Mycobacterium tuberculosis)

Derivatives of phenylpiperazine have demonstrated notable potential as antimycobacterial agents in several preclinical studies. Research has focused on evaluating these compounds against various mycobacterial species, including the primary causative agent of tuberculosis, Mycobacterium tuberculosis.

A series of hybrid molecules incorporating a 4-(substituted phenyl)piperazin-1-ium-1-yl fragment were tested for their efficacy against Mycobacterium tuberculosis H37Ra, M. kansasii, M. smegmatis, and M. marinum. mdpi.com Among these, certain compounds showed significant inhibitory effects. Specifically, 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e) and 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g) were the most effective against M. tuberculosis H37Ra, with Minimum Inhibitory Concentration (MIC) values below 3.80 μM. mdpi.com Compound 6g also displayed activity against M. marinum with a MIC of 8.09 μM. mdpi.com

In another study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. rsc.org Several compounds from this series exhibited significant activity, with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM. rsc.org Furthermore, multifunctionalized piperazine polymers have shown efficient antimicrobial activity against M. smegmatis. nih.gov

The versatility of the piperazine scaffold is also highlighted by research into 2,4-disubstituted pyridine (B92270) derivatives, which have proven effective against M. tuberculosis located intracellularly within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

Table 1: Antimycobacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Mycobacterial Strain | Activity Measurement | Result | Reference |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e) | M. tuberculosis H37Ra | MIC | < 3.80 μM | mdpi.com |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g) | M. tuberculosis H37Ra | MIC | < 3.80 μM | mdpi.com |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g) | M. marinum | MIC | 8.09 μM | mdpi.com |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives | M. tuberculosis H37Ra | IC₅₀ | 1.35 - 2.18 μM | rsc.org |

| Multifunctionalized piperazine polymer | M. smegmatis | - | Efficient Activity | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., enzyme inhibition)

The antimicrobial effects of piperazine derivatives are believed to stem from several mechanisms of action. For piperazine-based polymers, a primary proposed mechanism involves the electrostatic interaction between a positively charged quaternary ammonium (B1175870) group on the polymer and the negatively charged microbial cell wall, which ultimately leads to cell lysis. nih.gov Another suggested action is the targeting of the bacterial cytoplasmic membrane by the piperazine moiety, resulting in the leakage of intercellular components and subsequent cell death. nih.gov

In the context of antimycobacterial activity, some related heterocyclic compounds provide clues to potential targets. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase. nih.gov Furthermore, studies on resistance mechanisms have shown that for certain 2,4-disubstituted pyridine derivatives, resistance is associated with the upregulation of the MmpS5-MmpL5 efflux pump, suggesting that the compounds may interact with bacterial efflux systems. frontiersin.org

Anti-inflammatory and Analgesic Properties

The 1-phenylpiperazine scaffold is a core component of various derivatives investigated for their anti-inflammatory and analgesic potential.

In vitro Anti-inflammatory Assays

A range of in vitro assays have confirmed the anti-inflammatory properties of phenylpiperazine derivatives. A study on N-phenyl piperazine derivatives demonstrated significant anti-inflammatory effects, with some compounds showing 85-90% inhibition at a concentration of 500 µg/mL. biomedpharmajournal.org Another derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce paw edema and decrease inflammatory mediators, including cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Novel ferrocenyl(piperazine-1-yl)methanone-based derivatives have also been synthesized and screened for anti-inflammatory activity. nih.gov One compound in this class, designated 4i, proved to be a potent inhibitor of nitric oxide (NO) production and also significantly inhibited the production of inducible nitric oxide synthase (iNOS). nih.gov The mechanism for this activity was linked to the inhibition of the LPS-induced TLR4/NF-κB signaling pathway. nih.gov Similarly, certain benzhydrylpiperazine-based derivatives demonstrated a significant anti-inflammatory response by inhibiting prostaglandin (B15479496) E2 (PGE2), IL-6, and TNF-α. rsc.org

Cyclooxygenase-2 (COX-2) Inhibition

Several series of phenylpiperazine derivatives have been specifically designed and evaluated as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. A series of 1-((2,3-Dihydrobenzo[b] biomedpharmajournal.orgnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were identified as new and selective ligands for COX-2. nih.gov

Benzhydrylpiperazine-based derivatives have been investigated as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). rsc.org One compound, 9d, which features a 4-Cl substitution on the terminal phenyl ring, showed very promising COX-2 inhibition with an IC₅₀ value of 0.25 ± 0.03 μM, outperforming the standard drug celecoxib (B62257) in the reported assay. rsc.org Additionally, the ferrocenyl(piperazine-1-yl)methanone derivative known as compound 4i, noted for its anti-inflammatory properties, also exhibited significant inhibition of COX-2 production. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Phenylpiperazine Derivatives

| Derivative Class | Compound | Measurement | Result | Reference |

| Benzhydrylpiperazine-based | 9d | IC₅₀ | 0.25 ± 0.03 μM | rsc.org |

| Ferrocenyl(piperazine-1-yl)methanone-based | 4i | - | Significant Inhibition | nih.gov |

| 1,4-Benzodioxan Phenylpiperazine | 3k | - | Best in Class Activity | nih.gov |

Interaction with Opioid Receptors

The phenylpiperazine structure is a key pharmacophore for ligands targeting opioid receptors. Research has revealed that derivatives can act as either agonists or antagonists at these receptors.

One study detailed the discovery of 1-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists. nih.gov Compounds in this series, including N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, displayed potent antagonist properties with low nanomolar potencies at μ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov

Conversely, other derivatives have been identified as potent agonists. MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, and its fluorinated analogs are potent μ-opioid receptor agonists. nih.gov These compounds were shown to inhibit cAMP accumulation, a hallmark of μ-receptor activation. nih.gov

Other Pharmacological Investigations

The pharmacological profile of phenylpiperazine derivatives extends beyond antimicrobial, anti-inflammatory, and opioid receptor activities.

Central Nervous System Activity: The derivative 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) has been shown to possess anxiolytic-like activity in preclinical models, with evidence suggesting this effect may be mediated through the serotonergic pathway. nih.gov

Cardiovascular System Activity: N-Phenylpiperazine derivatives have been studied for their interaction with adrenergic receptors. Molecular docking studies have explored the binding mechanism of these derivatives to the α1A-adrenoceptor, which is involved in cardiovascular regulation. rsc.org The binding was found to be driven by hydrogen bonds and electrostatic forces. rsc.org

Acaricidal Activity: A series of phenylpiperazine derivatives were synthesized and evaluated for their ability to kill mites (acaricidal activity). nih.gov Notably, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good activity, with one compound showing the highest level of activity against several mite species, including Tetranychus urticae. nih.gov

Anticancer Potential: In addition to their anti-inflammatory and COX-2 inhibitory effects, benzhydrylpiperazine-based derivatives have also demonstrated potential as anti-cancer agents in in vitro and in vivo models. rsc.org

Antiviral Potential

Research into 1-aryl-4-arylmethylpiperazine derivatives has revealed promising candidates for the development of broad-spectrum antiviral agents. nih.gov A study focused on designing and synthesizing novel derivatives based on a previously identified Zika virus (ZIKV) inhibitor, ZK22, led to compounds with enhanced antiviral activity and lower cytotoxicity. nih.gov

Structure-activity relationship (SAR) analysis showed that replacing the benzonitrile (B105546) moiety of the lead compound with a pyridine group resulted in derivatives with stronger anti-ZIKV effects. nih.gov Two compounds, designated 13 and 33, were identified as potent ZIKV entry inhibitors. nih.gov Further investigation demonstrated that these active derivatives, including the original lead ZK22, also exhibited significant inhibitory effects on the replication of other viruses, such as coronavirus and influenza A virus, at low micromolar concentrations. nih.gov This suggests that the 1-aryl-4-arylmethylpiperazine chemical structure is a promising framework for creating broad-spectrum antiviral drugs. nih.gov

Other studies on piperazine-containing structures have also shown significant antiviral properties. For instance, derivatives of 1,3,5-triazine (B166579) containing a piperazine structure have demonstrated excellent curative and protective activities against Potato Virus Y (PVY) in plants. mdpi.com Similarly, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which are structurally related, have been identified as a new class of potent inhibitors against human respiratory syncytial virus (RSV). researchgate.net

Table 1: Antiviral Activity of Selected Piperazine Derivatives

| Compound/Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| 1-Aryl-4-arylmethylpiperazine derivatives (e.g., 13, 33) | Zika Virus (ZIKV), Coronavirus, Influenza A Virus | Identified as novel virus entry inhibitors; possess broad-spectrum antiviral activity. | nih.gov |

| 1,3,5-Triazine derivatives with piperazine | Potato Virus Y (PVY) | Showed excellent curative and protective properties against PVY. | mdpi.com |

Antihistamine Activity (e.g., H1 Receptor Affinity)

Derivatives of the piperazine scaffold have been investigated for their potential as antihistamine agents, primarily through their interaction with the histamine (B1213489) H1 receptor.

In one study, a series of novel piperazine derivatives were synthesized and evaluated, with compound PD-1 showing significant antihistamine activity by causing an 18.22% reduction in histamine levels. nih.gov Another research effort focused on 4-(diphenylmethyl)-1-piperazine derivatives, which were found to be moderate to potent in vitro antagonists of the histamine H1-receptor in guinea-pig ileum tests. nih.gov Specifically, derivatives with a four-methylene chain (1e-1h ) were as potent as the well-known antihistamine cetirizine (B192768) in in vivo models. nih.gov The heteroaryl derivatives 1e and 1h were the most active compounds in this series and displayed only weak activity at the muscarinic M3-receptor, indicating a degree of selectivity. nih.gov

Further highlighting the potential of this class, compounds 1e and 1g were found to be approximately 100 times more potent than ketotifen (B1218977) in preventing histamine release from rat peritoneal mast cells induced by compound 48/80. nih.gov

Table 2: Antihistamine H1 Receptor Activity of Piperazine Derivatives

| Compound/Series | Model/Assay | Finding | Reference |

|---|---|---|---|

| PD-1 | In vitro assay | Elicited an 18.22% reduction in histamine levels. | nih.gov |

| 4-(Diphenylmethyl)-1-piperazine derivatives (1e-1h) | Capillary permeability in rats | Potency comparable to cetirizine. | nih.gov |

| 1e and 1h | Capillary permeability in rats | Identified as the most active agents in the series. | nih.gov |

Alpha-Amylase Inhibition

The inhibition of α-amylase is a key therapeutic strategy for managing blood glucose levels. nih.gov Phenylsulfonyl piperazine derivatives have been explored for this purpose, with several compounds showing notable inhibitory potential against the α-amylase enzyme. cumhuriyet.edu.tr

In a study evaluating a series of these derivatives, compound 4 demonstrated the most significant inhibitory activity, with a percentage inhibition of 80.61±0.62, which surpassed that of the standard drug acarbose (B1664774) (78.81±0.02). cumhuriyet.edu.tr Molecular docking studies supported this finding, identifying compound 4 as having the most substantial inhibitory effect on the α-amylase enzyme, with a strong binding energy of -8.2 kcal/mol. cumhuriyet.edu.tr This interaction was characterized by π-π stacking and π-anion interactions within the enzyme's active site. cumhuriyet.edu.tr

Another study on N-phenyl piperazine derivatives also highlighted their potential as α-amylase inhibitors, suggesting that this chemical scaffold is a promising starting point for designing new drugs to target carbohydrate metabolism. biomedpharmajournal.org

Table 3: Alpha-Amylase Inhibition by Phenylsulfonyl Piperazine Derivatives

| Compound | Inhibition Percentage (%) | Standard Control (Acarbose) | Binding Energy (kcal/mol) | Reference |

|---|

Acetylcholinesterase (AChE) and Heme Oxygenase Inhibition

Acetylcholinesterase (AChE) Inhibition

Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary approach for treating the symptoms of Alzheimer's disease. dergipark.org.tr Several series of piperazine derivatives have been synthesized and evaluated for their AChE inhibitory activity.

One study synthesized novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives and found that some compounds in the series exhibited good inhibition against AChE when compared to the standard, neostigmine. nih.gov In another research line, a series of indolylpropyl-piperazinyl oxoethyl-benzamido piperazines were developed as multi-target drugs. Within this series, compounds 18 and 19 displayed an AChE inhibition profile (IC50 = 3.4 and 3.6 μM, respectively) in the same order of magnitude as the established drug donepezil (B133215) (IC50 = 2.17 μM). researchgate.net

Furthermore, research on benzoxazine-arylpiperazine derivatives identified compounds 4a (IC50 = 2.19 µM for human AChE) and 4f (IC50 = 4.27 µM for hAChE) as having a balanced dual-targeting behavior, with moderate affinities for both AChE and the histamine H3 receptor. researchgate.net

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Piperazine Derivatives

| Compound/Series | Target | IC50 Value (µM) | Comparison/Note | Reference |

|---|---|---|---|---|

| Compound 18 | AChE | 3.4 | Comparable to Donepezil (2.17 µM) | researchgate.net |

| Compound 19 | AChE | 3.6 | Comparable to Donepezil (2.17 µM) | researchgate.net |

| Compound 4a | hAChE | 2.19 | Dual target with H3 receptor | researchgate.net |

Heme Oxygenase (HO) Inhibition

Heme oxygenase-1 (HO-1) is an enzyme that is overexpressed under conditions of oxidative stress. researchgate.net While various azole-based compounds, such as those containing imidazole (B134444) or triazole rings, have been designed and synthesized as inhibitors of heme oxygenases, researchgate.netnih.gov current research has not specifically detailed the heme oxygenase inhibitory activity of derivatives of this compound. The primary focus of HO-1 inhibitor development has been on azole-based structures that coordinate the iron atom of heme, a mechanism distinct from the primary interactions of the piperazine derivatives discussed in other contexts. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Features for Biological Activity

The biological activity of compounds based on the 1-Phenyl-4-(4-pyridinylmethyl)piperazine framework is dictated by the interplay of its three primary structural components: the phenyl ring, the piperazine (B1678402) core, and the 4-pyridinylmethyl substituent.

The Phenylpiperazine Moiety: The N-phenylpiperazine unit is a crucial element for the affinity of many ligands. nih.gov This group can occupy the orthosteric binding site of certain receptors, which is the primary site where endogenous ligands bind. nih.gov The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is not merely a linker but an active contributor to the pharmacophore. researchgate.netnih.gov Its conformational flexibility and basic nature allow it to engage in various interactions with biological targets. mdpi.com

The Pyridinylmethyl Group: The substituent at the N4 position of the piperazine ring is a critical determinant of both potency and selectivity. In the parent compound, this is a 4-pyridinylmethyl group. The pyridine (B92270) ring, an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with amino acid residues in the target protein. The methylene (B1212753) linker (—CH₂—) connecting the pyridine and piperazine rings provides a specific spatial orientation and distance between these two key pharmacophoric elements.

Combined Pharmacophore: The combination of the N-phenylpiperazine moiety with a second aromatic system, such as the pyridine ring, connected by a linker, is a common template for developing receptor-selective ligands. nih.gov For instance, in the context of dopamine (B1211576) D3 receptor ligands, the N-phenylpiperazine portion often binds to the primary binding site, while the second aromatic moiety (in this case, analogous to the pyridinyl group) can interact with a secondary, allosteric site, leading to enhanced affinity and selectivity. nih.gov

Influence of Substituent Position and Electronic Properties on Receptor Affinity and Selectivity

Modifications to the this compound scaffold have demonstrated that the position and electronic nature of substituents profoundly impact receptor binding and functional activity.

The electronic properties of substituents on the phenyl ring can alter the molecule's interaction with its target. Attaching substituents with non-bonding electrons to the phenyl ring of a 4-(substituted phenyl)piperazin-1-ium-1-yl moiety can cause bathochromic shifts (shifts to longer wavelengths) in the compound's absorption spectra, indicating a change in electronic distribution. mdpi.com In some series of N-arylpiperazine derivatives, the introduction of electron-withdrawing groups on the phenyl ring was found to decrease in vitro activity against certain mycobacterial strains. mdpi.com

Systematic studies on related phenylpiperazine analogs have provided clear evidence of these effects. For example, in a series of N-phenylpiperazine benzamides designed as dopamine D3 receptor ligands, varying the substituents on the phenyl ring led to a wide range of affinities and selectivities. nih.gov

Table 1: Influence of Phenyl Ring Substitution on Dopamine Receptor Affinity

This interactive table presents data on how different substitutions on the phenyl ring of N-phenylpiperazine analogs affect their binding affinity (Ki) for D2 and D3 dopamine receptors.

| Compound ID | Phenyl Ring Substituent | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity |

| 6a | 2-F | 1.4 | 256 | 183 |

| 6b | 3-F | 2.6 | 171 | 67 |

| 6c | 4-F | 43 | >30000 | >700 |

| 6d | 2,3-diF | 1.9 | 1021 | 537 |

| 6e | 3,4-diF | 4.8 | 8847 | 1831 |

| 6f | 3,5-diF | 1.7 | 114 | 67 |

| Data adapted from studies on N-phenylpiperazine benzamide (B126) analogs. |

Similarly, modifications to the substituent at the N4 position of the piperazine ring are critical. In a study of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, the nature of the N4-alkyl chain significantly influenced affinity for the dopamine D4 receptor, with benzamide and ketone-containing chains showing the highest affinity. capes.gov.br Another study on antimicrobial phenylpiperazine derivatives showed that varying the N4-alkyl chain (from ethyl to propyl to butyl) and the substituent on the phenyl ring (e.g., -Cl, -OCH₃, -CH₃) resulted in different levels of antimicrobial activity. researchgate.net

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a ligand and its biological target. The introduction of chiral centers into the piperazine scaffold can lead to enantiomers with markedly different pharmacological profiles.

Research on related piperazine-containing compounds has highlighted this importance. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently displayed more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov The most potent compound in this series, an S-(+) enantiomer, was 105 times more potent than morphine, while the R-(-) enantiomers exhibited narcotic antagonist activity. nih.gov This demonstrates a clear and uncommon enantioselectivity, where one enantiomer acts as an agonist and the other as an antagonist. nih.gov

Further studies have explored the effect of introducing chirality directly onto the piperazine ring. By placing a chiral methyl group at either the C2 or C3 position of the piperazine ring in a series of picolinamide (B142947) analogs, researchers aimed to evaluate the impact of this chirality on activity and receptor selectivity. researchgate.net This approach underscores the principle that the specific 3D shape of a ligand is crucial for optimal binding and can be exploited to fine-tune its interaction with a receptor.

Design Principles for Optimized Lead Compounds

The process of optimizing a lead compound like this compound involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic properties.

One key principle is substituent modification . Based on initial SAR findings, specific positions on the phenyl and pyridinyl rings can be targeted for substitution to enhance desired activities. For example, attaching a methyl group at the 2-position of a pyridine ring in a series of (cyanomethyl)piperazines led to an improvement of an order of magnitude or more in oral activity for platelet-activating factor (PAF) antagonism. nih.gov This success led to the identification of compounds that compared favorably with established benchmarks. nih.gov

Another strategy is scaffold hopping or modification . This involves making more significant changes to the core structure while preserving the key pharmacophoric features. An extensive lead optimization campaign for Chikungunya virus inhibitors based on a piperazinyl-pyrimidine scaffold revealed key chemical features for potent inhibition through systematic scaffold changes. nih.gov This process can lead to new chemical series with improved properties.

Bioisosteric replacement is also a common design principle, where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's profile.

Finally, a thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential for lead optimization. nih.gov Modern drug design incorporates the evaluation of parameters like aqueous solubility, lipophilicity, metabolic stability in human liver microsomes, and potential for off-target effects, such as hERG channel interactions, early in the development process. nih.gov By integrating these principles, a promising but imperfect hit compound can be systematically refined into a viable clinical candidate.

Mechanistic Elucidation of 1 Phenyl 4 4 Pyridinylmethyl Piperazine Interactions

Direct Molecular Target Identification and Validation (in vitro systems)

No in vitro studies identifying and validating the specific molecular targets of 1-Phenyl-4-(4-pyridinylmethyl)piperazine were found. Research on similar structures suggests potential interactions with various receptors and enzymes, but direct experimental evidence for this compound is absent.

Investigation of Ligand-Receptor Binding Dynamics and Allosteric Modulation

There is no available research investigating the binding dynamics, such as affinity (K_i, K_d) or kinetics (k_on, k_off), of this compound with any specific receptor. Furthermore, studies exploring its potential for allosteric modulation of a target are also absent from the current scientific literature.

Exploration of Intracellular Signaling Pathway Perturbations in Cellular or Animal Models

No studies in cellular or animal models have been published that explore the downstream effects of this compound on intracellular signaling pathways. Consequently, there is no data on how this compound may alter cellular functions or physiological responses.

To provide the requested article, foundational research focusing specifically on the pharmacological and biochemical properties of this compound would be required.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This method is instrumental in drug discovery for screening virtual libraries and understanding binding mechanisms. For phenylpiperazine derivatives, docking studies have been crucial in identifying potential biological targets and rationalizing their activity.

Research on phenylpiperazine analogs has demonstrated their potential to interact with a wide array of biological targets. Docking studies have successfully predicted the binding of these derivatives to enzymes and receptors implicated in various diseases. For instance, studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have identified key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 as the main binding sites, with hydrogen bonds and electrostatic forces being the primary drivers of the interaction. In other research, phenylpiperazine derivatives of 1,2-benzothiazine were docked into the DNA-Topo II complex, revealing their potential as anticancer agents. mdpi.comnih.gov Similarly, derivatives have been designed and docked as selective inhibitors for the cyclooxygenase-2 (COX-2) enzyme, where interactions with key residues in the active site were identified. nih.gov

Recent studies on 18F-labeled phenylpiperazine-like radioligands targeting the dopamine (B1211576) D3 receptor also utilized molecular docking to elucidate the binding mechanism, supporting their development as agents for positron emission tomography (PET) imaging. nih.gov These simulations not only predict the binding affinity but also provide a detailed 3D visualization of the interactions, guiding further structural modifications to enhance potency and selectivity.

| Derivative Class | Biological Target | Key Interacting Residues | Primary Driving Forces |

|---|---|---|---|

| N-Phenylpiperazines | α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonds, Electrostatic Forces |

| Phenylpiperazine-1,2-benzothiazines | DNA-Topo II Complex | Not specified | Intercalation/Groove Binding |

| Phenylpiperazine-1,4-benzodioxans | Cyclooxygenase-2 (COX-2) | Key residues in active site | Not specified |

| 18F-labeled Phenylpiperazines | Dopamine D3 Receptor (D3R) | Not specified | Specific binding for PET imaging |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For aryl alkanol piperazine (B1678402) derivatives studied for antidepressant activity, 2D-QSAR models have been developed with high statistical significance (r² > 0.92). nih.gov These models indicated that descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were major influencers of 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov For noradrenaline (NA) reuptake, descriptors like HOMO (Highest Occupied Molecular Orbital energy), PMI-mag (principal moment of inertia), S_sssN (sum of E-state indices for nitrogen atoms), and Shadow-XZ were found to be critical. nih.gov

In another study on piperazine and keto piperazine derivatives as renin inhibitors, a robust QSAR model was developed with a high correlation coefficient (R² = 0.846) and predictive accuracy (R²pred = 0.821). openpharmaceuticalsciencesjournal.com This model suggested that constitutional descriptors, including the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), play a vital role in the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to piperazine derivatives, correlating electrostatic and steric fields with their antagonistic effects. nih.gov

| Derivative Class | Target Activity | Model Type | Key Descriptors | Model Statistics (r²) |

|---|---|---|---|---|

| Aryl alkanol piperazines | 5-HT Reuptake Inhibition | 2D-QSAR (GFA) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | >0.924 |

| Aryl alkanol piperazines | NA Reuptake Inhibition | 2D-QSAR (GFA) | HOMO, PMI-mag, S_sssN, Shadow-XZ | >0.924 |

| Piperazine/Keto piperazines | Renin Inhibition | 2D-QSAR | Sv, nDB, nO | 0.846 |

| Piperazine derivatives | Antihistamine Effects | 3D-QSAR (CoMFA) | Electrostatic, Steric Fields | Not specified |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and ligand-receptor stability. youtube.com MD simulations have become an indispensable tool to study biomolecular structure and dynamics at an atomic scale. youtube.com

For phenyl-piperazine scaffolds identified as inhibitors of the eIF4A1 ATP-binding site, MD simulations running for 300 nanoseconds were used to evaluate the stability of the binding poses predicted by docking. acs.orgnih.gov The simulations confirmed that active compounds maintained stable interactions within the binding pocket, whereas inactive compounds tended to dissociate. acs.org The stability of the system is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and ligand over time. A stable RMSD indicates that the complex has reached equilibrium. acs.orgnih.gov

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). This allows for a more accurate ranking of potential inhibitors than docking scores alone. These simulations can also reveal dynamic conformational changes, such as the opening and closing of domains within a protein upon ligand binding, which are critical for biological function. acs.org

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate optimized geometries, vibrational frequencies, and a range of electronic properties that govern a molecule's reactivity and interactions.

For phenylpiperazine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G**, are used to determine fundamental properties. jksus.org These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and chemical reactivity. jksus.orgnih.gov

Other calculated properties include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer mechanisms and hyperpolarizability. jksus.org These theoretical calculations are often validated by comparing computed vibrational frequencies with experimental data from FT-IR spectroscopy. jksus.org

| Compound/Derivative | Method/Functional | Calculated Property | Significance |

|---|---|---|---|

| 1-phenylpiperazin-1,4-diium nitrate | DFT/B3LYP-D | Optimized Geometry | Predicts stable 3D structure |

| 1-phenylpiperazin-1,4-diium nitrate | DFT/WB97XD | HOMO/LUMO Energies | Determines electronic reactivity |

| Various azo-dyes | DFT/B3LYP, M06-2X | NMR Chemical Shifts | Predicts spectroscopic features |

| 1-phenylpiperazin-1,4-diium nitrate | DFT/B3LYP-D | Molecular Electrostatic Potential (MEP) | Identifies reactive sites |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal structure. By partitioning the crystal electron density into molecular fragments, it provides a unique picture of how molecules interact with their neighbors.

This technique generates several useful plots. The d_norm surface maps close intermolecular contacts, highlighting hydrogen bonds and other significant interactions as red spots. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. iucr.orgnih.gov Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively.

For piperazine derivatives, Hirshfeld analysis has been used to understand crystal packing. iucr.orgresearchgate.net Studies on salts of 4-(4-nitrophenyl)piperazine revealed that the most dominant contacts were O···H/H···O interactions. iucr.orgnih.gov Depending on the counter-ion, halogen contacts like F···H/H···F or Cl···H/H···Cl also made significant contributions. iucr.orgnih.gov In other heterocyclic structures, H···H contacts often account for the largest portion of the surface, indicating the importance of van der Waals forces, followed by C···H/H···C contacts, which are indicative of C-H···π interactions. nih.govmdpi.com This analysis is a valuable tool for crystal engineering and for understanding the forces that stabilize the solid-state form of a compound. nih.gov

| Compound Class | Dominant Intermolecular Contacts | Percentage Contribution (Example) |

|---|---|---|

| 4-(4-nitrophenyl)piperazin-1-ium salts | O···H/H···O, Halogen···H | Not specified |

| Piperidine derivatives | H···H, Cl···H, C···H | ~52% (H···H), ~19% (Cl···H) |

| Supramolecular piperazine complexes | Strong intermolecular forces | Not specified |

| s-Triazine Hydrazine Schiff Base | H···H, Cl···H, N···H | 52.8% (H···H), 19.0% (Cl···H), 9.7% (N···H) |

Role of 1 Phenyl 4 4 Pyridinylmethyl Piperazine As a Chemical Probe or Lead Scaffold

Applications in Medicinal Chemistry Programs and Drug Discovery Pipelines

The piperazine (B1678402) heterocycle is a frequently utilized scaffold in the design of new drugs and bioactive molecules. nih.gov Its prevalence is due to its favorable impact on the physicochemical properties of a molecule, its specific structural and conformational characteristics, and its synthetic accessibility. nih.gov The piperazine moiety is often considered a "privileged scaffold" because it is a structural component in numerous drugs across various therapeutic areas. nih.govresearchgate.net It can improve critical pharmacokinetic properties such as aqueous solubility, cell permeability, and protein-binding capacity. researchgate.net

The 1-phenylpiperazine (B188723) core, a key feature of 1-Phenyl-4-(4-pyridinylmethyl)piperazine, serves as a versatile building block in drug discovery. chemimpex.com This scaffold is present in molecules targeting a wide array of biological systems. For instance, derivatives of the phenylpiperazine structure have been synthesized and evaluated for numerous potential therapeutic applications.

Key Research Findings on Phenylpiperazine Derivatives:

| Application Area | Research Focus | Key Findings |

| Oncology | Synthesis of vindoline-piperazine conjugates. mdpi.com | A derivative with a 4-trifluoromethylphenyl substituent on the piperazine ring was highly effective against several cancer cell lines, including colon and CNS cancers. mdpi.com |

| Neuroscience | Development of sigma (σ) receptor ligands. nih.gov | The position of the nitrogen atom in the pyridyl ring of pyridylpiperazines is crucial for selectivity; (2-pyridyl)piperazines favor σ2 receptors, while (3-pyridyl) and (4-pyridyl) variants show higher affinity for σ1 receptors. nih.gov |

| Metabolic Diseases | Discovery of monoacylglycerol lipase (B570770) (MAGL) inhibitors. nih.gov | A phenyl(piperazin-1-yl)methanone derivative was identified through virtual screening as a reversible MAGL inhibitor with antiproliferative activity in cancer cell lines. nih.gov |

| Antidepressant Effects | Evaluation of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives. nih.gov | Several synthesized compounds significantly reduced immobility time in behavioral tests in mice without affecting locomotor activity, indicating specific antidepressant-like effects. nih.gov |

| Acaricidal Activity | Synthesis of phenylpiperazine derivatives as mite control agents. nih.gov | A synthesized derivative, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, showed potent activity against multiple mite species, including adults and eggs. nih.gov |

These examples underscore the utility of the phenylpiperazine scaffold in generating diverse molecular entities for drug discovery pipelines. The ability to modify the substituents on both the phenyl and piperazine rings allows for fine-tuning of a compound's pharmacodynamic and pharmacokinetic profiles. nih.gov

Strategies for Lead Compound Identification and Preclinical Optimization

The journey from a chemical scaffold to a preclinical candidate involves systematic strategies for identifying and optimizing lead compounds. These strategies are broadly categorized into lead identification and lead optimization phases.

Lead Identification: This phase aims to find "hits"—molecules that show activity against a biological target.

High-Throughput and Virtual Screening: Initial identification often begins with screening large libraries of compounds. researchgate.net Computationally-driven virtual screening has become a cost-effective technique to identify potential lead candidates. researchgate.netupenn.edu For example, a virtual screening protocol using a fingerprint-driven consensus docking approach successfully identified a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (MAGL). nih.gov This process involves filtering vast compound databases against a 3D model of the target protein to predict binding affinity. researchgate.netupenn.edu

Lead Optimization: Once a hit is identified, it undergoes optimization to improve its drug-like properties. patsnap.com

Structure-Activity Relationship (SAR) Studies: This is a cornerstone of lead optimization where derivatives of the hit compound are synthesized to systematically probe how structural changes affect biological activity. For instance, SAR studies on ursolic acid derivatives revealed that introducing a piperazine moiety significantly improved antitumor activity, identifying 4-fluorobenzyl and piperazine groups as crucial functional components. nih.gov

Improving Pharmacokinetics (ADME): Lead optimization focuses on enhancing absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability and reduce toxicity. patsnap.comresearchgate.net The piperazine scaffold is often incorporated specifically to improve these parameters. researchgate.net